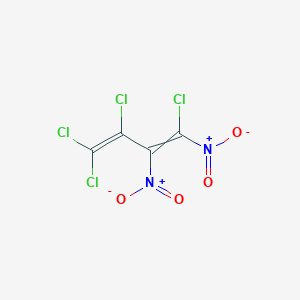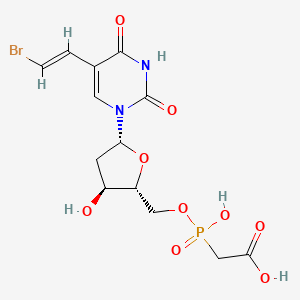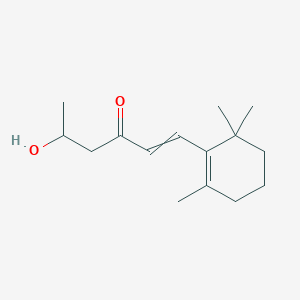![molecular formula C8H8ClN B14309876 N-[(4-Methylphenyl)methylidene]hypochlorous amide CAS No. 112129-05-2](/img/structure/B14309876.png)
N-[(4-Methylphenyl)methylidene]hypochlorous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Chloro-4-methylbenzenemethanimine is an organic compound characterized by the presence of a chloro group attached to a nitrogen atom, which is further bonded to a 4-methylbenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Chloro-4-methylbenzenemethanimine typically involves the chlorination of 4-methylbenzenemethanimine. This can be achieved by reacting 4-methylbenzenemethanimine with a chlorinating agent such as sodium hypochlorite or chlorine gas under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-chlorination and ensure selectivity.
Industrial Production Methods: On an industrial scale, the production of N-Chloro-4-methylbenzenemethanimine may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions: N-Chloro-4-methylbenzenemethanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-chloro-4-methylbenzenemethanone.
Reduction: Reduction of the chloro group can yield 4-methylbenzenemethanimine.
Substitution: The chloro group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 4-methylbenzenemethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium hydroxide.
Major Products:
Oxidation: N-chloro-4-methylbenzenemethanone.
Reduction: 4-methylbenzenemethanimine.
Substitution: 4-methylbenzenemethanol.
Applications De Recherche Scientifique
N-Chloro-4-methylbenzenemethanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Chloro-4-methylbenzenemethanimine involves the interaction of the chloro group with various molecular targets. The chloro group can act as an electrophile, reacting with nucleophilic sites on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures. The specific pathways involved depend on the nature of the reactants and the reaction conditions.
Comparaison Avec Des Composés Similaires
- N-Chloro-4-methylbenzenemethanamine
- N-Chloro-4-methylbenzenemethanone
- 4-Methylbenzenemethanimine
Comparison: N-Chloro-4-methylbenzenemethanimine is unique due to the presence of the chloro group attached to the nitrogen atom, which imparts distinct reactivity compared to similar compounds. For example, N-Chloro-4-methylbenzenemethanamine has a similar structure but lacks the imine functionality, resulting in different chemical behavior. Similarly, N-Chloro-4-methylbenzenemethanone has a carbonyl group instead of an imine, leading to different reactivity patterns.
Propriétés
Numéro CAS |
112129-05-2 |
|---|---|
Formule moléculaire |
C8H8ClN |
Poids moléculaire |
153.61 g/mol |
Nom IUPAC |
N-chloro-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C8H8ClN/c1-7-2-4-8(5-3-7)6-10-9/h2-6H,1H3 |
Clé InChI |
GUCKYHLPLNNQJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=NCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14309810.png)


![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)
![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)

![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)

![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)


